molecular formula C13H10Cl2N2O2 B5098817 5-chloro-N-[(4-chlorophenyl)methyl]-2-nitroaniline CAS No. 330177-34-9

5-chloro-N-[(4-chlorophenyl)methyl]-2-nitroaniline

Cat. No.: B5098817
CAS No.: 330177-34-9
M. Wt: 297.13 g/mol
InChI Key: NRPGWEYVTLTLTL-UHFFFAOYSA-N
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Description

Significance of Aniline (B41778) Derivatives in Contemporary Chemical Research

Aniline, the simplest aromatic amine, and its derivatives are fundamental to modern organic chemistry. nbinno.comresearchgate.net They serve as crucial intermediates in the synthesis of a wide array of industrial and pharmaceutical products. researchgate.netresearchgate.net From the production of polymers and rubber processing chemicals to the synthesis of dyes, pigments, and life-saving drugs like paracetamol, the versatility of the aniline scaffold is undisputed. researchgate.netwikipedia.org The reactivity of the amino group, coupled with the stability of the aromatic ring, allows for a multitude of chemical transformations, making aniline derivatives indispensable tools for chemists. nbinno.comwikipedia.org

Role of Nitro and Halogen Substituents in Modulating Aromatic System Properties

The chemical behavior of an aromatic ring can be dramatically altered by the presence of substituent groups. Nitro (–NO₂) and halogen (–Cl, –Br, –F, –I) groups, such as those present in 5-chloro-N-[(4-chlorophenyl)methyl]-2-nitroaniline, exert powerful electronic effects that modulate the properties of the aromatic system.

Nitro groups are strongly electron-withdrawing, both through inductive and resonance effects. libretexts.orgopenstax.orgmsu.edu This withdrawal of electron density deactivates the aromatic ring, making it significantly less reactive towards electrophilic substitution—in some cases, more than ten million times less reactive than benzene (B151609). openstax.orglibretexts.org

Halogens also withdraw electrons inductively due to their high electronegativity. openstax.orgmsu.edu However, they can donate electrons through resonance, a dualistic nature that classifies them as deactivating yet ortho-, para-directing substituents in electrophilic aromatic substitution reactions. openstax.org The interplay of these electronic effects is crucial in determining the reactivity and regioselectivity of chemical reactions involving substituted anilines.

SubstituentInductive EffectResonance EffectOverall Effect on Reactivity
Nitro (–NO₂)Electron-withdrawingElectron-withdrawingStrongly Deactivating
Halogen (–Cl)Electron-withdrawingElectron-donatingMildly Deactivating
Amino (–NH₂)Electron-withdrawingStrongly Electron-donatingStrongly Activating

Overview of N-Functionalized Aniline Chemistry and its Academic Importance

N-functionalization, the attachment of various groups to the nitrogen atom of the aniline, opens up a vast new dimension of chemical diversity and application. rsc.orgresearchgate.net This modification can be used to introduce new reactive sites, alter the electronic properties of the molecule, or build complex molecular architectures. researchgate.net For instance, N-alkylation can lead to the synthesis of valuable heterocyclic compounds like indoles. rsc.org The ability to selectively modify the nitrogen atom is a powerful strategy in organic synthesis, enabling the construction of molecules with tailored properties for applications in materials science and medicinal chemistry. researchgate.net

Scope and Academic Relevance of Research on this compound

A thorough review of the current scientific literature reveals a notable absence of specific research focused on this compound. While its constituent parts—a substituted nitroaniline core and an N-benzyl group—are well-studied motifs, the specific combination represented by this molecule does not appear to have been synthesized or characterized in published academic research.

This lack of specific data means that any discussion of its properties or potential applications remains purely theoretical, extrapolated from the known behavior of similar structures. The academic relevance of this particular compound is therefore latent, awaiting future investigation to uncover its unique chemical and physical properties. The synthesis and study of such a molecule could provide new insights into the interplay of its various functional groups and potentially lead to the discovery of novel applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-N-[(4-chlorophenyl)methyl]-2-nitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2N2O2/c14-10-3-1-9(2-4-10)8-16-12-7-11(15)5-6-13(12)17(18)19/h1-7,16H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRPGWEYVTLTLTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC2=C(C=CC(=C2)Cl)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001212195
Record name 4-Chloro-N-(5-chloro-2-nitrophenyl)benzenemethanamine
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Molecular Weight

297.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

330177-34-9
Record name 4-Chloro-N-(5-chloro-2-nitrophenyl)benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=330177-34-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-N-(5-chloro-2-nitrophenyl)benzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001212195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Spectroscopic Characterization and Structural Investigations of 5 Chloro N 4 Chlorophenyl Methyl 2 Nitroaniline

Electronic Absorption Spectroscopy for Conjugation and Electronic Transitions

Electronic absorption spectroscopy, particularly in the ultraviolet-visible (UV-Vis) range, is a powerful tool for probing the conjugated systems and electronic transitions within a molecule.

The UV-Vis spectrum of 5-chloro-N-[(4-chlorophenyl)methyl]-2-nitroaniline is expected to be characterized by absorption bands arising from π → π* and n → π* transitions. The nitro group (-NO2), being a strong chromophore and an electron-withdrawing group, in conjunction with the aniline (B41778) moiety, creates a "push-pull" system that significantly influences the electronic absorption properties. The presence of chlorine atoms as auxochromes is also expected to modulate the absorption maxima.

In related nitroaniline compounds, distinct absorption bands are observed. For instance, 2-nitroaniline (B44862) and 4-nitroaniline (B120555) exhibit strong absorption peaks in the UV-Vis region. researchgate.nettaylorandfrancis.com The absorption spectrum of this compound would likely show a complex pattern with contributions from both the nitroaniline and chlorobenzyl moieties. The electronic transitions are sensitive to solvent polarity, a phenomenon known as solvatochromism, which can provide further insights into the nature of the electronic states. researchgate.net

Table 1: Expected UV-Vis Absorption Data for this compound

Transition Expected Wavelength Range (nm) Associated Chromophore
π → π* 250-350 Phenyl rings, C=C bonds
n → π* 350-450 Nitro group (-NO2)

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is an indispensable technique for determining the molecular weight of a compound and for deducing its structure through the analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of this compound. This is crucial for confirming the chemical formula of the compound. The presence of two chlorine atoms will result in a characteristic isotopic pattern in the mass spectrum, with the (M+2) and (M+4) peaks having predictable relative intensities.

Upon ionization in a mass spectrometer, the molecular ion of this compound will undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" that can be used to infer the structure of the parent molecule.

The fragmentation of related haloanilines has been studied, and common fragmentation pathways include the loss of halogen radicals or hydrogen halides. nih.gov For the target molecule, key fragmentation pathways would likely involve the cleavage of the bond between the benzylic carbon and the nitrogen atom, leading to the formation of a chlorobenzyl cation and a chloro-nitroaniline radical, or vice versa. The stability of the resulting carbocations and radicals will dictate the major fragmentation pathways observed. libretexts.orgchemguide.co.uk

Table 2: Predicted Key Fragment Ions in the Mass Spectrum of this compound

m/z Value (Predicted) Proposed Fragment Structure Neutral Loss
125 [C7H6Cl]+ C6H4ClN2O2
171 [C6H4ClN2O2]+ C7H6Cl
266 [M - Cl]+ Cl

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination

The X-ray crystal structure of this compound would provide invaluable information about its molecular conformation. Key structural parameters of interest include the torsion angles that define the relative orientations of the two phenyl rings and the nitro group. In similar structures, such as 4-chloro-2-nitroaniline, intramolecular hydrogen bonding between the amino group and the nitro group can lead to a planar conformation of that part of the molecule. researchgate.net

The flexibility of the N-CH2 bond allows for various conformations, and the observed solid-state structure will be the one that minimizes steric hindrance and maximizes stabilizing intermolecular interactions, such as hydrogen bonding and π-π stacking. The analysis of torsion angles is crucial for understanding the molecule's shape and how it packs in the crystal lattice.

Table 3: Important Torsion Angles for Conformational Analysis

Atoms Defining Torsion Angle Description
C(nitro-phenyl)-C-N-C(benzyl) Defines the twist around the aniline C-N bond
C-N-C(benzyl)-C(chloro-phenyl) Defines the twist around the N-benzyl bond

Intermolecular Interactions: Analysis of Hydrogen Bonding Networks

Detailed experimental data on the hydrogen bonding networks within the crystal structure of this compound is not available in published literature. An analysis of donor-acceptor distances and angles, which is crucial for characterizing these interactions, requires crystallographic data that is not currently accessible.

Reactivity and Mechanistic Investigations of 5 Chloro N 4 Chlorophenyl Methyl 2 Nitroaniline

Transformations of the Nitro Group

The nitro group is a key functional moiety in 5-chloro-N-[(4-chlorophenyl)methyl]-2-nitroaniline, and its transformation is a critical step in the synthesis of various derivatives, particularly those with applications in medicinal chemistry.

Selective Reduction to Amino Functionality

The selective reduction of the ortho-nitro group to a primary amine is a well-documented and crucial transformation. This reaction converts the nitroaniline into a substituted benzene-1,2-diamine, a valuable precursor for the synthesis of heterocyclic compounds like benzimidazoles. A variety of reducing agents can accomplish this transformation, with the choice of reagent often depending on the desired yield, reaction conditions, and environmental considerations.

One effective method involves the use of thiourea (B124793) dioxide in the presence of sodium hydroxide (B78521). researchgate.net This approach is considered a green and practical route, as it proceeds efficiently and produces environmentally benign urea (B33335) as a byproduct, which can be easily removed by filtration. researchgate.net This method has been successfully applied to a range of N-substituted-2-nitroanilines, yielding the corresponding N-substituted-benzene-1,2-diamines in high yields. researchgate.net For instance, the reduction of the related compound N-(4-chlorophenyl)-2-nitroaniline using this method resulted in a 94% yield of N-(4-chlorophenyl)benzene-1,2-diamine. researchgate.net

Other classical methods for nitro group reduction, such as using metals in acidic media (e.g., tin or zinc in hydrochloric acid) or catalytic hydrogenation (H₂ with a palladium catalyst), are also applicable for this class of compounds. msu.edu

Table 1: Reagents for Selective Nitro Group Reduction

Reagent System Byproducts Reported Yield (for analogous compounds) Reference
Thiourea dioxide / NaOH Urea 94% researchgate.net
Zinc / HCl Zinc salts Variable msu.edu
Tin / HCl Tin salts Variable msu.edu

Photochemical and Electrochemical Transformations

While photochemical and electrochemical transformations of nitroaromatic compounds are known, specific studies detailing these reactions for this compound are not extensively documented in the reviewed literature. However, electrochemical studies on simpler, related structures like 4-chloroaniline (B138754) indicate that oxidation can lead to the formation of reactive intermediates. nih.gov One-electron oxidation can generate unstable species that may undergo further reactions, such as hydrolysis or reactions with present nucleophiles. nih.gov Such principles could potentially be applied to induce transformations in the subject compound, although specific experimental data is lacking.

Reactions at the Anilino Nitrogen

The secondary amine (anilino) nitrogen in this compound is a nucleophilic center and can participate in various functionalization reactions.

Acylation, Sulfonylation, and Other N-Functionalizations

The anilino nitrogen can be readily acylated or sulfonylated. Acylation is typically achieved using acyl chlorides or anhydrides in the presence of a base to neutralize the acid byproduct. Similarly, sulfonylation can be carried out using sulfonyl chlorides, leading to the formation of the corresponding sulfonamide.

In related synthetic schemes, similar aniline (B41778) or amine functionalities are routinely functionalized. For example, the synthesis of sulfonamide derivatives often involves the reaction of a sulfonyl chloride with a primary or secondary amine. nih.govnih.gov This type of reaction, applied to the anilino nitrogen of the target compound, would yield N-acyl or N-sulfonyl derivatives, further expanding its synthetic utility.

Further Alkylation or Arylation Reactions

Further alkylation or arylation of the anilino nitrogen to form a tertiary amine is chemically feasible but appears less commonly reported in the context of this specific molecule's synthetic applications. Such reactions would typically require a strong base to deprotonate the aniline, followed by reaction with an alkyl or aryl halide.

Reactivity of the Aromatic Ring System

The aromatic rings of this compound are subject to electrophilic aromatic substitution, though their reactivity is significantly influenced by the existing substituents.

The aniline-containing ring is substituted with a nitro group (-NO₂), a chloro group (-Cl), and an N-alkylamino group (-NH-CH₂-Ar). The nitro group is a powerful deactivating, meta-directing group, while the chloro group is deactivating but ortho-, para-directing. msu.eduyoutube.com Conversely, the amino group is a strong activating, ortho-, para-directing group. The interplay of these electronic effects determines the position of any subsequent electrophilic attack. The positions ortho and para to the activating amino group would be favored, but steric hindrance and the deactivating effects of the other substituents complicate predictions.

The second aromatic ring, the 4-chlorophenyl group, is less complex. It contains a deactivating, ortho-, para-directing chloro substituent. Therefore, electrophilic substitution on this ring would be directed to the positions ortho to the chlorine atom (positions 3' and 5').

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. msu.edu However, the application of these reactions to this compound is not specifically detailed in the available literature, which primarily focuses on transformations of the existing functional groups.

Nucleophilic Aromatic Substitution (SNAr) on the Chloro-Substituted Benzene (B151609) Ring

No studies detailing the nucleophilic aromatic substitution reactions specifically on the chloro-substituted benzene ring of this compound were found.

Electrophilic Aromatic Substitution (EAS) Patterns and Directing Effects

There is no available research on the electrophilic aromatic substitution patterns or the directing effects of the substituents on the aromatic rings of this compound.

Catalytic Transformations Involving this compound

No literature exists describing catalytic transformations where this compound is used as a substrate or a catalyst.

Reaction Kinetics and Thermodynamic Studies of Key Transformations

There are no published reaction kinetic or thermodynamic studies for any transformations involving this compound.

Role As a Precursor and Building Block in Advanced Organic Synthesis

Design and Synthesis of Derivatives Incorporating the 5-chloro-2-nitroaniline (B48662) Scaffold

The chemical structure of 5-chloro-2-nitroaniline is readily amenable to modification, making it a valuable scaffold for developing a range of derivatives. The amino and nitro groups, in particular, serve as handles for introducing new functionalities and building intricate molecular frameworks.

The 5-chloro-2-nitroaniline scaffold is instrumental in synthesizing complex heterocyclic compounds. For instance, it is a key starting material in a novel synthesis route for Albendazole, which involves a series of substitution, condensation, reduction, and cyclization reactions to form the benzimidazole (B57391) core. guidechem.com It has also been used in the synthesis of 5-(4-substituted piperazin-1-yl)benzimidazole-2-carbamates. The presence of the ortho-nitro and amino groups allows for reductive cyclization, a common strategy for forming nitrogen-containing heterocyclic rings.

This compound serves as a precursor for specialized chemical structures with potential applications in medicinal chemistry. Research has shown its use in the synthesis of novel 1,3-dihydro-benzimidazol-2-ones, which have been investigated as potent non-nucleoside HIV-1 reverse transcriptase inhibitors. chemicalbook.com Furthermore, derivatives have been designed as high-affinity ligands for targeting oncogenic microRNAs, highlighting its role in developing potential cancer therapeutics. chemicalbook.com

Methodology Development for Selective Derivatization and Functionalization

Selective modification of 5-chloro-2-nitroaniline is crucial for its use in multi-step synthesis. For example, a method for preparing Albendazole utilizes an alkali sulfide (B99878) reduction process, which selectively reduces the nitro group, replacing a higher-risk hydrogenation process. guidechem.com The amino group can be acylated, as seen in a synthesis pathway that involves treating 3-chloroaniline (B41212) with formic acid before nitration to direct the incoming nitro group. chemicalbook.com Further derivatization can be achieved through reactions such as iodination, where 5-chloro-2-nitroaniline is reacted with N-iodosuccinimide to produce 2-nitro-4-iodo-5-chloroaniline, an intermediate for other complex molecules. guidechem.com

Applications in Materials Chemistry as Monomers or Precursors for Polymeric Structures

Beyond pharmaceuticals, 5-chloro-2-nitroaniline has found applications in materials science. It is used in the preparation of high refractive index polyaryl thioether sulfone films. google.com These advanced materials are suitable for producing new micro-lens film materials for image sensors, demonstrating the compound's utility in the development of specialty polymers and electronic components. google.comguidechem.com

Process Chemistry Aspects of Scalable Synthesis (Yields, Purity, Efficiency, Industrial Applications)

The industrial viability of 5-chloro-2-nitroaniline is underpinned by several efficient and scalable synthesis methods. These processes are designed to maximize yield and purity while considering environmental impact and cost-effectiveness. guidechem.comgoogle.com

One prominent method involves the high-pressure amination of 2,4-dichloronitrobenzene (B57281). chemicalbook.comguidechem.comchemicalbook.comgoogle.com This process is conducted in an autoclave using liquid ammonia (B1221849) and a solvent like toluene (B28343) at elevated temperatures and pressures. guidechem.comchemicalbook.com This approach is noted for its high selectivity, good yield, and amenability to large-scale production. guidechem.com

Another synthetic route starts from 3-chloroaniline, which undergoes formylation, nitration, and subsequent hydrolysis. chemicalbook.comgoogle.com This method is highlighted for being more economical and environmentally friendly, as it uses formic acid instead of acetic anhydride (B1165640) as a protecting agent, resulting in fewer byproducts. google.com The selectivity is high due to the smaller steric hindrance of the formyl group compared to an acetyl group, leading to purities of over 98%. google.com

The table below summarizes key parameters from various synthesis processes, demonstrating the efficiency and high purity achievable in the production of 5-chloro-2-nitroaniline.

Starting MaterialKey ReagentsReaction ConditionsYieldPurityReference
2,4-DichloronitrobenzeneLiquid Ammonia, Toluene160°C in autoclave for 8 hours91.2%99.5% guidechem.comchemicalbook.com
2,4-DichloronitrobenzeneLiquid Ammonia120-135°C in autoclave for 4 hours85.3%98.6% guidechem.comchemicalbook.com
3-ChloroanilineFormic Acid, Nitric Acid, Acetic Anhydride, NaOHMulti-step: acylation, nitration (-5 to 10°C), hydrolysis>60% (total)>98% chemicalbook.comgoogle.com
m-DichlorobenzeneNitric Acid, Sulfuric Acid; Liquid AmmoniaNitration (45-55°C), then Amination (140-150°C, 7.0-8.5MPa)Not specified>98% google.com
m-DichlorobenzeneNitrogen DioxideNitrification followed by high-pressure aminationHigh yieldNot specified google.com

These optimized processes ensure a reliable supply of high-purity 5-chloro-2-nitroaniline for its various industrial applications, particularly in the synthesis of pharmaceuticals where quality is paramount. guidechem.comgoogle.com

Advanced Analytical Methodologies for Isolation and Purity Assessment in Research

Chromatographic Techniques for Separation and Purification

Chromatography is the cornerstone of separation science, indispensable for purifying compounds and quantifying impurities. The selection of a specific technique is dictated by the physicochemical properties of the analyte and the desired scale of the separation.

High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for non-volatile, thermally sensitive compounds like 5-chloro-N-[(4-chlorophenyl)methyl]-2-nitroaniline. Developing a robust, stability-indicating HPLC method is crucial for purity assessment and impurity tracking. molnar-institute.com

A reverse-phase (RP-HPLC) method is typically the first choice for molecules of this nature. researchgate.net The separation is achieved on a non-polar stationary phase (like C18 or C8) with a polar mobile phase. Method development involves optimizing various parameters to achieve adequate resolution between the main peak and any impurities, including starting materials, intermediates, and degradation products. Key parameters include the choice of column, mobile phase composition (e.g., acetonitrile (B52724) or methanol (B129727) mixed with water), pH modifiers (such as formic acid or phosphoric acid to ensure consistent ionization and improve peak shape), and the elution method (isocratic or gradient). sielc.com Gradient elution, where the mobile phase composition is varied over time, is often necessary to resolve compounds with a wide range of polarities. Detection is commonly performed using a UV-Vis detector set at a wavelength where the analyte and its potential impurities exhibit strong absorbance.

Table 1: Proposed RP-HPLC Method Parameters for Analysis

ParameterProposed ConditionPurpose
Column C18 (e.g., 150 mm x 4.6 mm, 5 µm particle size)Provides excellent retention and separation for moderately non-polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterAqueous component of the mobile phase; acidifier improves peak shape.
Mobile Phase B AcetonitrileOrganic solvent (modifier) to elute the compound from the column.
Elution Mode GradientEnsures elution of both more polar starting materials and the less polar product within a reasonable time.
Flow Rate 1.0 mL/minStandard flow rate for analytical columns of this dimension.
Column Temperature 30 °CMaintains consistent retention times and improves separation efficiency.
Detection UV at 254 nmA common wavelength for aromatic compounds; specific wavelength should be optimized.
Injection Volume 10 µLStandard volume for analytical HPLC.

Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. epa.gov Due to its relatively high molecular weight and low volatility, this compound is not an ideal candidate for direct GC analysis, as the high temperatures required in the injector and column could lead to thermal degradation.

However, GC is exceptionally useful for monitoring the presence of volatile starting materials, residual solvents, or low molecular weight byproducts in a sample. For instance, in the synthesis of the target compound, GC could be used to quantify unreacted 4-chlorobenzyl chloride or solvents used in the reaction and purification steps. While derivatization could potentially be used to create more volatile analogs of the target compound, this approach is often more complex and has been largely superseded by the versatility of LC-MS techniques.

Table 2: Illustrative GC Conditions for Volatile Impurity Analysis

ParameterProposed ConditionPurpose
Column DB-5 or similar (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)A versatile, non-polar column suitable for a wide range of volatile organic compounds.
Carrier Gas Helium or HydrogenInert gas to carry analytes through the column.
Inlet Temperature 250 °CEnsures rapid vaporization of volatile analytes.
Oven Program Start at 50°C, ramp to 280°C at 15°C/minTemperature gradient to separate compounds based on their boiling points.
Detector Flame Ionization Detector (FID)A universal and sensitive detector for organic compounds.

When larger quantities of a highly pure compound are needed for further studies, the principles of analytical HPLC can be scaled up to preparative chromatography. sielc.com The primary goal shifts from quantification to isolation. This involves using columns with larger internal diameters (typically >20 mm) and packed with larger particle size stationary phase material to accommodate higher sample loads.

The mobile phase composition and gradient profile developed at the analytical scale are adapted for the preparative system. Flow rates are significantly increased to maintain a similar linear velocity through the wider column. Fractions of the eluent are collected as they exit the detector, and those containing the pure compound are combined and the solvent is removed, yielding the purified product. This technique is essential for obtaining the multi-milligram to gram quantities of material often required in advanced research. molnar-institute.com

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a wealth of information that is often unattainable with either technique alone.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and selective technique that couples the separation power of HPLC with the mass-analyzing capability of a mass spectrometer. nih.gov It is the definitive tool for identifying unknown impurities and quantifying them at trace levels. molnar-institute.commdpi.com After separation on the LC column, the eluent is directed into an ion source (such as Electrospray Ionization, ESI), which generates charged molecular ions (e.g., [M+H]⁺) that can be detected by the mass spectrometer.

Tandem Mass Spectrometry (LC-MS/MS) adds another layer of specificity. A specific parent ion corresponding to the compound of interest is selected, fragmented, and the resulting daughter ions are monitored. This process, known as Multiple Reaction Monitoring (MRM), is exceptionally selective and allows for the quantification of the target compound at very low levels, even in complex matrices. For impurity profiling, the mass spectrometer provides accurate mass data, which can be used to deduce the elemental composition of an unknown impurity, offering critical clues to its structure. semanticscholar.org

Table 3: Hypothetical LC-MS/MS Parameters for Trace Analysis

ParameterProposed ConditionPurpose
Separation As per HPLC method in Table 1Chromatographic separation of the analyte from the matrix and other impurities.
Ion Source Electrospray Ionization (ESI), Positive ModeGenerates protonated molecular ions [M+H]⁺, suitable for amine-containing compounds.
Parent Ion (Q1) m/z 321.0 (for [C₁₄H₁₂³⁵Cl₂N₂O₂ + H]⁺)Selects the mass-to-charge ratio of the protonated parent molecule for fragmentation.
Daughter Ion (Q3) e.g., m/z 125.0 (corresponding to the 4-chlorobenzyl fragment)A characteristic fragment ion used for specific detection and quantification of the parent compound.
Scan Type Multiple Reaction Monitoring (MRM)Provides high selectivity and sensitivity for quantitative analysis.

For the analysis of volatile components within a reaction mixture, Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal technique. epa.gov As with standalone GC, the sample is separated chromatographically. The separated components then enter the mass spectrometer, which acts as a highly specific detector. It generates a mass spectrum for each component, which serves as a chemical "fingerprint."

This fingerprint can be compared against extensive spectral libraries (e.g., NIST) for positive identification of known compounds. nih.gov In the context of synthesizing this compound, GC-MS would be invaluable for confirming the consumption of volatile starting materials, identifying volatile byproducts from side reactions, and verifying the purity of any solvents used.

Elemental Analysis for Compositional Verification and Purity Confirmation

Elemental analysis is a cornerstone technique for verifying the empirical formula of a synthesized chemical compound. By precisely measuring the mass percentages of the constituent elements, researchers can confirm that the product of a chemical reaction corresponds to the intended molecular structure. For a research batch of this compound, this process is crucial for compositional verification.

The molecular formula for this compound is C₁₃H₁₀Cl₂N₂O₂. Based on this formula, the theoretical elemental composition can be calculated, providing a benchmark against which experimental results are compared.

Theoretical Elemental Composition

ElementSymbolAtomic Mass (amu)Molar Mass ( g/mol )Percentage (%)
CarbonC12.011156.14352.55%
HydrogenH1.00810.0803.39%
ChlorineCl35.45370.90623.86%
NitrogenN14.00728.0149.43%
OxygenO15.99931.99810.77%
Total 297.141 100.00%

In a research setting, a sample from a newly synthesized batch would be subjected to instrumental analysis, often using a CHN analyzer for carbon, hydrogen, and nitrogen. Chlorine content would be determined by methods such as combustion with oxygen followed by titration. A close correlation between the experimentally determined percentages and the theoretical values (typically within ±0.4%) provides strong evidence of the compound's identity and high purity. Significant deviations would suggest the presence of impurities, residual solvents, or an incorrect molecular structure.

Purity Determination Methods and Quality Control Protocols for Research Batches

Ensuring the purity of a research compound is critical, as impurities can lead to erroneous results in subsequent experiments. A multi-faceted approach is taken for the purity determination and quality control of research batches of compounds like this compound.

High-Performance Liquid Chromatography (HPLC) is the most common and powerful technique for assessing the purity of non-volatile organic compounds. A typical approach would involve reverse-phase HPLC, where the compound is passed through a column with a nonpolar stationary phase.

Illustrative HPLC Method Parameters

Parameter Specification
Column C18 (Octadecylsilyl)
Mobile Phase Acetonitrile/Water Gradient
Detector UV-Vis (e.g., at 254 nm)
Flow Rate 1.0 mL/min

| Injection Volume | 10 µL |

The resulting chromatogram would ideally show a single major peak corresponding to this compound. Purity is calculated based on the area of this peak as a percentage of the total area of all peaks in the chromatogram.

Quality Control Protocols for a research batch involve establishing a set of specifications that the material must meet before it is released for use.

Identity Confirmation : The structure is confirmed using spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) : Verifies the precise arrangement of atoms and the carbon-hydrogen framework, ensuring the correct isomer has been synthesized.

Mass Spectrometry (MS) : Confirms the molecular weight of the compound.

Purity Assessment : The primary method is typically HPLC. A minimum purity level is set, which for research purposes is often ≥98%.

Physical Properties : The melting point is measured. A sharp, defined melting point range is indicative of high purity.

Documentation : A Certificate of Analysis (CoA) is generated, summarizing the results of all quality control tests.

Typical Quality Control Specification Sheet

Test Method Specification
Appearance Visual Inspection Yellow to Orange Crystalline Solid
Identity by ¹H NMR NMR Spectroscopy Conforms to structure
Purity by HPLC HPLC (UV, 254 nm) ≥98.0%
Melting Point Melting Point Apparatus Specific range (e.g., 135-140 °C)*

| Residual Solvents | Gas Chromatography (GC) | ≤0.5% |

Note: The melting point range is hypothetical as experimental data is not publicly available.

By adhering to these rigorous analytical and quality control protocols, researchers can ensure the identity, purity, and consistency of each batch of this compound, which is fundamental for the reliability and reproducibility of scientific research.

Q & A

Q. What synthetic routes are reported for 5-chloro-N-[(4-chlorophenyl)methyl]-2-nitroaniline, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis of structurally related nitroaniline derivatives (e.g., compounds 10j–10n in ) involves nucleophilic substitution or condensation reactions. For example, substituting the benzylamine group with a 4-chlorophenylmethyl moiety may require optimized conditions such as:

  • Catalysts: Use of polar aprotic solvents (e.g., DMF) to stabilize intermediates.
  • Temperature: Reactions often proceed at 60–80°C to balance reactivity and side-product formation.
  • Purification: Column chromatography or recrystallization improves purity.

Data from analogous compounds show yields ranging from 7% to 51% under varying conditions (e.g., 10l: 7% yield vs. 10k: 51% yield) . Optimization may involve adjusting stoichiometry, solvent polarity, or reaction time.

Q. How is the structural integrity of this compound validated experimentally?

Methodological Answer: Key analytical techniques include:

  • NMR Spectroscopy: ¹H and ¹³C NMR confirm substituent positions (e.g., aromatic protons at δ 6.8–8.2 ppm) and nitro group integration.
  • LCMS: Molecular ion peaks (e.g., [M+H]⁺) validate molecular weight (e.g., 336.1 g/mol for the target compound).
  • Elemental Analysis: Matches calculated vs. experimental C, H, N, Cl percentages.

For example, in , LCMS and NMR data for compound 10k (m/z 487.0) confirmed its structure .

Advanced Research Questions

Q. What challenges arise in reconciling conflicting spectroscopic data for nitroaniline derivatives, and how can these be resolved?

Methodological Answer: Discrepancies between NMR and HRMS data may stem from:

  • Tautomerism: Nitro groups can exhibit resonance effects, altering proton chemical shifts.
  • Impurity interference: Trace solvents or byproducts may distort spectra.

Resolution strategies:

  • 2D NMR (e.g., COSY, HSQC): Assigns proton-carbon correlations unambiguously.
  • High-resolution mass spectrometry (HRMS): Provides exact mass (<5 ppm error) to confirm molecular formula (e.g., used HRMS to validate nitrosoaniline derivatives) .

Q. How can solubility limitations of this compound in common solvents be addressed for biological assays?

Methodological Answer: Solubility data for structurally similar compounds (e.g., 4-chloro-2-nitroaniline in ) show improved dissolution in polar aprotic solvents like NMP or DMSO. Strategies include:

  • Co-solvent systems: Ethanol-water mixtures (e.g., 70:30 v/v) enhance solubility.
  • Temperature modulation: Heating to 40–50°C increases kinetic solubility.
  • Salt formation: Protonation of the aniline group with HCl improves aqueous solubility.

A solubility study in reported 4-chloro-2-nitroaniline’s solubility in methanol as 12.5 mg/mL at 25°C, suggesting similar approaches for the target compound .

Data Contradiction Analysis

Q. How do conflicting reports on the pharmacological activity of nitroaniline derivatives inform target compound studies?

Methodological Answer: While notes antifungal activity in a related benzamide derivative, nitroanilines like this compound may exhibit variable bioactivity due to:

  • Electron-withdrawing effects: The nitro group may reduce membrane permeability.
  • Metabolic instability: Nitro reduction in vivo can generate inactive metabolites.

Experimental design considerations:

  • Structure-activity relationship (SAR): Modify the nitro group to a bioisostere (e.g., cyano) to assess activity retention.
  • In vitro assays: Use liver microsomes to evaluate metabolic stability .

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